5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile
Overview
Description
The compound “5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile” is an organic compound containing an amino group (-NH2), a trifluoromethyl group (-CF3), an anilino group (phenylamine), a thiazole ring, and a carbonitrile group (-CN). These functional groups could potentially give the compound various chemical properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would be a key structural feature .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might make the compound a base or a nucleophile, while the carbonitrile group could make it susceptible to nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like -NH2 and -CN could make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Biologically Important Thiazoles A study by Poor Heravi et al. (2020) described the synthesis of novel 5-amino-2-oxo-7-aryl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles. These were created using a facile methodology under ultrasound irradiation conditions, highlighting their potential biological significance.
Antimicrobial Activity of Schiff Bases Puthran et al. (2019) synthesized Schiff bases using a derivative of 5-amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile. They evaluated their in vitro antimicrobial activity, discovering that some derivatives exhibited excellent activity compared to others (Puthran et al., 2019).
Anticancer Agent Synthesis Tiwari et al. (2016) reported on the synthesis of novel thiazole derivatives with anticancer properties. They employed ultrasound-promoted synthesis and evaluated their in vitro anticancer activities against human tumor cell lines (Tiwari et al., 2016).
Chemical Properties and Reactions
Study of Electronic Properties The electronic properties of a related fluoropyrazolecarbonitrile derivative were studied in 2022. This research focused on the compound's interactions with fullerene molecules, revealing significant insights into its physical and chemical properties (2022).
Crystal Structure Investigation Liu et al. (2013) investigated the crystal structure of a pyrazole derivative closely related to this compound. They proposed a reaction mechanism with unsaturated carbonyl compounds, contributing to the understanding of its structural properties (Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4S/c12-11(13,14)6-2-1-3-7(4-6)17-10-18-8(5-15)9(16)19-10/h1-4H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRRVHWKLQKJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=C(S2)N)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.